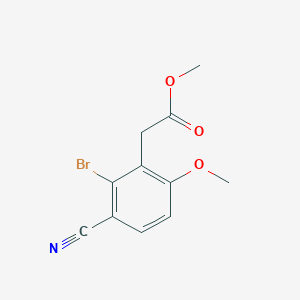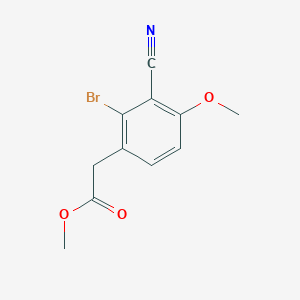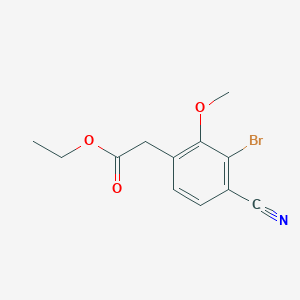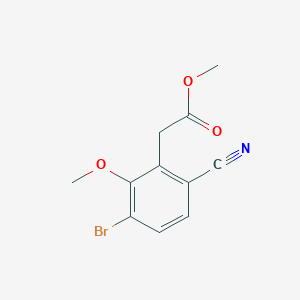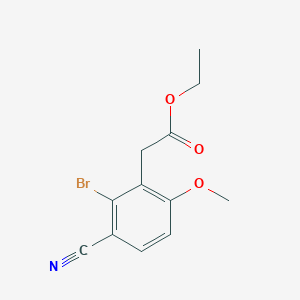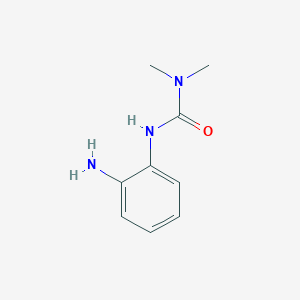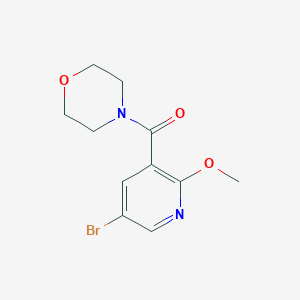
(5-Bromo-2-methoxypyridin-3-yl)-morpholin-4-yl-methanone
Descripción general
Descripción
“(5-bromo-2-methoxypyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 887581-33-1 . It has a molecular weight of 217.07 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “(5-bromo-2-methoxypyridin-3-yl)methanamine” is 1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Antioxidant Properties : Bromophenols and their derivatives have been synthesized and evaluated for their in vitro antioxidant activities, with results indicating effective antioxidant power. Compounds with phenolic rings and multiple phenolic hydroxyl groups demonstrated potent antioxidant and radical scavenger properties, suggesting potential applications in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Imaging Agents in Parkinson’s Disease : A study on the synthesis of a novel potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease utilized a compound structurally related to morpholinyl-methanone. This highlights the relevance of morpholine derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Material Science Applications
- Fluorophores for Solution and Solid State : Research into 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in both solution and solid states demonstrates the potential of such derivatives in material science. These compounds exhibit high fluorescence quantum yields, useful for applications requiring sensitive and bright fluorescent markers (Hagimori et al., 2019).
Chemical Synthesis and Characterization
- Crystal Structure and Chemical Synthesis : Studies on compounds featuring bromophenol and morpholine groups, including (5-bromo-2-hydroxyphenyl)-(phenyl) methanone, highlight the importance of these derivatives in organic synthesis. The crystal structure determination of such compounds provides valuable insights into their chemical behavior and potential for further application in synthetic chemistry (Xin-mou, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-16-10-9(6-8(12)7-13-10)11(15)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYUUMBQHUBCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxypyridin-3-yl)-morpholin-4-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1486856.png)
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)
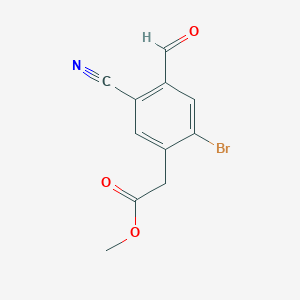
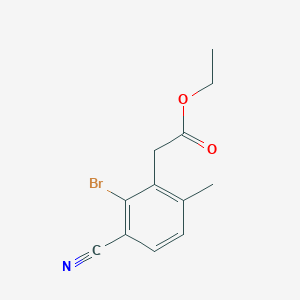
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1486862.png)
